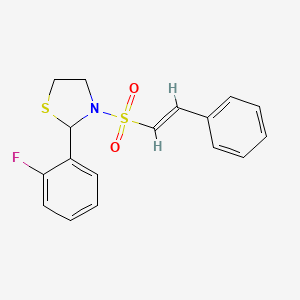

(E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2S2/c18-16-9-5-4-8-15(16)17-19(11-12-22-17)23(20,21)13-10-14-6-2-1-3-7-14/h1-10,13,17H,11-12H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVYEWOXWPQNEP-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(N1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine is a synthetic compound belonging to the thiazolidine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidine ring, which is known for its role in various biological processes. The presence of a fluorophenyl group and a styrylsulfonyl moiety enhances its pharmacological profile. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired structure.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidines exhibit significant antibacterial properties. For instance, compounds similar to this compound showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentrations (MICs) :

| Compound | MIC (µg/mL) | BIC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| 3a | 3.62-7.14 | 8.23 | MRSA |

| 3b | 2.95-4.63 | 7.56 | VRE |

Antifungal Activity

Thiazolidine derivatives have also been evaluated for their antifungal properties. Studies indicate that these compounds can inhibit the growth of fungal pathogens effectively.

- Activity Against Fungi :

Anticancer Potential

The anticancer properties of thiazolidine derivatives have been explored in various studies, particularly concerning their ability to inhibit tumor growth and modulate cell signaling pathways.

- VEGFR-2 Inhibition :

Case Studies

-

Antibacterial Efficacy :

A study evaluated the efficacy of a series of thiazolidine derivatives against clinical isolates of MRSA and found that specific compounds reduced biofilm formation significantly compared to standard antibiotics like vancomycin . -

Anticancer Activity :

Another investigation focused on the effects of thiazolidine derivatives on human cancer cell lines (HT-29, A-549). The results showed that these compounds could inhibit cell proliferation with IC50 values indicating effective concentration levels for therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazolidines act as inhibitors for various enzymes involved in bacterial cell wall synthesis and fungal growth.

- Disruption of Biofilm Formation : The ability to disrupt biofilm formation is critical in treating infections caused by biofilm-forming pathogens.

- Modulation of Signaling Pathways : In cancer cells, these compounds may interfere with signaling pathways that regulate cell proliferation and survival.

Scientific Research Applications

Biological Activities

Research has demonstrated that (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine exhibits several important biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the range of 10-30 µM against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines, suggesting potential for development as anticancer agents.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported between 8 and 64 µg/mL for bacterial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

| Modification Type | Effect on Activity |

|---|---|

| Fluorine substitution | Enhances lipophilicity and cellular uptake |

| Styryl group | Increases binding affinity to specific enzymes |

| Thiazolidine ring | Contributes to overall biological activity |

These modifications can optimize the pharmacological profile of the compound, enhancing its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

- Breast Cancer Study : A derivative was tested on MCF7 cells, demonstrating significant induction of apoptosis through caspase activation pathways. This study underscores the potential of thiazolidine derivatives in cancer therapy.

- Antimicrobial Efficacy : In vivo studies showed that a related thiazolidine effectively reduced bacterial load in infected animal models compared to control groups, indicating its potential for treating infections caused by resistant strains.

- Anti-inflammatory Model : Animal models of arthritis demonstrated reduced inflammation when treated with thiazolidine derivatives, suggesting their application in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with structurally related compounds reveals key distinctions in pharmacophores and physicochemical properties:

Table 1: Structural and Functional Differences

Key Findings:

Core Saturation : The saturated thiazolidine in the target compound may reduce aromatic interactions compared to unsaturated thiazoles (e.g., 12a) but could improve metabolic stability due to decreased susceptibility to oxidative degradation .

Substituent Effects :

- The styrylsulfonyl group in the target compound offers a planar, conjugated system distinct from the sulfonamide in 12a. This difference may alter binding kinetics; sulfonamides often engage in hydrogen bonding, while styrylsulfonyl groups prioritize hydrophobic interactions .

- The 2-fluorophenyl substituent is shared with 12a, suggesting a conserved role in enhancing lipophilicity and target affinity.

Synthetic Complexity : Compounds like 12a require multi-step bromination and sulfonamidation, whereas the target compound’s synthesis may emphasize stereoselective sulfonylation, as seen in ’s protocols .

Pharmacological Implications

- Target Selectivity : The thiazolidine core may shift selectivity away from BRAF/HDAC (as in 12a) toward other kinases or epigenetic regulators.

- Solubility and Bioavailability : The styrylsulfonyl group could reduce solubility compared to sulfonamides, necessitating formulation optimization.

Q & A

Q. What are the optimal synthetic routes for (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including condensation of a fluorophenyl precursor with a styrylsulfonyl group and cyclization to form the thiazolidine ring. Key steps include:

- Temperature control : Maintain 60–80°C during sulfonation to avoid side reactions.

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance intermediate solubility .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Validate purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : H and C NMR identify fluorophenyl (δ 7.1–7.4 ppm) and sulfonyl (δ 3.8–4.2 ppm) groups.

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 377.08 (calculated for C₁₇H₁₅FNO₂S₂).

- X-ray crystallography : Resolves stereochemistry of the (E)-styryl group and thiazolidine ring puckering .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer pathways?

Prioritize in vitro and in silico approaches:

- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with structurally related thiazolidines (e.g., 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine derivatives, which show IC₅₀ = 12–45 μM) .

- Target identification : Use molecular docking to screen against kinases (e.g., EGFR, VEGFR) and validate via Western blotting for phosphorylation inhibition .

- Metabolic stability : Assess hepatic clearance using human liver microsomes to prioritize derivatives for in vivo studies .

Q. How should contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized protocols : Use identical cell lines, serum concentrations, and incubation times.

- Batch validation : Compare purity (>95%) and stereochemical consistency (via chiral HPLC).

- Meta-analysis : Pool data from independent studies (e.g., PubChem, EFSA reports) to identify trends in substituent effects on activity .

Q. What strategies improve the compound’s aqueous solubility for pharmacokinetic studies?

Solubility limitations (<10 μg/mL in water) hinder bioavailability. Solutions include:

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the thiazolidine nitrogen or styryl moiety.

- Co-solvents : Use cyclodextrins or PEG-400 in formulation buffers.

- Prodrug design : Mask sulfonyl groups with ester linkages, which hydrolyze in vivo .

Methodological Considerations

Q. How can computational modeling optimize the compound’s binding affinity?

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PPAR-γ) over 100 ns trajectories to assess binding stability .

- QSAR models : Corporate Hammett constants for fluorophenyl substituents to predict bioactivity trends .

Q. What are the key challenges in scaling up synthesis without compromising yield?

- Reaction scalability : Replace batch reactors with flow chemistry for sulfonation steps to improve heat dissipation.

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura coupling efficiency .

- Waste reduction : Implement solvent recovery systems (e.g., DMF distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.